molecular formula C8H11NO3S B072852 4-Ethoxybenzenesulfonamide CAS No. 1132-19-0

4-Ethoxybenzenesulfonamide

Cat. No. B072852
CAS RN: 1132-19-0
M. Wt: 201.25 g/mol
InChI Key: ILKGEOVHANZEFC-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-Ethoxybenzenesulfonamide and its derivatives can be synthesized through various chemical reactions. For instance, a study discusses the synthesis of related sulfonamide compounds, where the sulfonamide moiety has been synthesized by reaction with TsNBr2, showcasing the adaptability and complexity of sulfonamide synthesis (Zhang et al., 2010)). Another study by Riaz (2020) highlights the synthesis of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, showcasing the step-wise methodology and characterization of these compounds (Riaz, 2020)).

Molecular Structure Analysis

The molecular structure of sulfonamides, including 4-ethoxybenzenesulfonamides, has been extensively studied using crystallography and spectroscopy. Rodrigues et al. (2015) provide insight into the crystal structures of related sulfonamide compounds, demonstrating how supramolecular architectures are influenced by specific intermolecular interactions (Rodrigues et al., 2015)).

Chemical Reactions and Properties

Sulfonamides, including 4-ethoxybenzenesulfonamides, undergo various chemical reactions that highlight their versatile chemical properties. For example, Fukuyama et al. (1995) discuss how nitrobenzenesulfonamides can undergo smooth alkylation, demonstrating the chemical reactivity of sulfonamides (Fukuyama et al., 1995)). Schmidt et al. (2017) explore the use of 4-cyanobenzenesulfonamides as an amine protecting group, further illustrating the chemical versatility of sulfonamides (Schmidt et al., 2017)).

Scientific research applications

  • Enzyme Inhibition and Computational Studies: N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides have been synthesized and evaluated for their potential in inhibiting enzymes like acetylcholinesterase (AChE) and α-glucosidase. These compounds showed significant inhibitory potential, with certain compounds exhibiting excellent potential against AChE. In silico studies also substantiated these results (Riaz, 2020).

  • Anticancer Properties: A derivative of 4-ethoxybenzenesulfonamide, specifically N-(4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide, has been synthesized and studied for its anticancer properties. It was characterized by various methods including single-crystal X-ray diffraction (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).

  • Vaccine Adjuvants: Compounds derived from 4-ethoxybenzenesulfonamide, such as N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide and its derivative 2F52, have been identified as activators of innate immunity via mitochondrial stress pathways. These compounds have potential as synthetic adjuvants in vaccines, particularly due to their non-toxic nature in mice and protective effects in influenza virus challenge studies (Sato-Kaneko et al., 2021).

  • Antiviral and Antifungal Activities: Benzensulfonamides bearing the 1,3,4-oxadiazole moiety, such as N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides, have been synthesized and evaluated for their antiviral (including anti-HIV) and antifungal activities (Zareef et al., 2007).

  • Electrochemical and Spectroelectrochemical Properties: Novel peripherally octa-substituted metallophthalocyanines, involving derivatives of 4-ethoxybenzenesulfonamide, have been synthesized and characterized for their electrochemical and spectroelectrochemical properties, indicating potential applications in various fields (Kantekin et al., 2015).

  • Anticancer Agents: Aminothiazole-paeonol derivatives, including those with 4-ethoxybenzenesulfonamide, have been synthesized and evaluated for their anticancer effects on various cancer cell lines. Some compounds, like N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide, demonstrated significant inhibitory activity against human gastric adenocarcinoma and colorectal adenocarcinoma cell lines (Tsai et al., 2016).

  • Therapeutic Agents for Alzheimer’s Disease: N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides have been synthesized and evaluated as potential therapeutic agents for Alzheimer's disease. These compounds showed inhibitory effects on acetylcholinesterase, with certain derivatives demonstrating competitive inhibition and potential as irreversible enzyme inhibitor complexes (Abbasi et al., 2018).

properties

IUPAC Name

4-ethoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-2-12-7-3-5-8(6-4-7)13(9,10)11/h3-6H,2H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKGEOVHANZEFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10395555
Record name 4-ethoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxybenzenesulfonamide

CAS RN

1132-19-0
Record name 4-ethoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
F Sato-Kaneko, S Yao, FS Lao, J Nan… - Proceedings of the …, 2021 - National Acad Sciences
… ,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide] and its derivative 2F52 [N-benzyl-N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide] as activators of innate immunity …
Number of citations: 6 www.pnas.org
F Carta, LDC Mannelli, M Pinard, C Ghelardini… - Bioorganic & medicinal …, 2015 - Elsevier
… In this study, 4-ethoxybenzenesulfonamide (2a), 4-propoxybenzenesulfonamide (2b) and 4-(allyloxy)benzenesulfonamide (2d) were co-crystallized with CA II. A 600 mM concentration …
Number of citations: 142 www.sciencedirect.com
EE Smissman, TL Lemke - The Journal of Organic Chemistry, 1968 - ACS Publications
… sulfonation and amide formation to give 3-methyl-4ethoxybenzenesulfonamide. In order to eliminate the possibility of o-cresol (7) acting as an intermediate, it was subjected to the re…
Number of citations: 2 pubs.acs.org
EH Huntress, FH Carten - Journal of the American Chemical …, 1940 - ACS Publications
… * A mixed melting point of 3-methyl-4ethoxybenzenesulfonamide (mp 148) with 2,5-dimeth… point of3-chloro-4-ethoxybenzenesulfonamide (mp 132-133) with 5-chloro-2-…
Number of citations: 27 pubs.acs.org
M Mojzych, Z Karczmarzyk, W Wysocki… - Bioorganic & Medicinal …, 2015 - Elsevier
In the search for new biologically active chemotypes, several sildenafil analogs were prepared and characterized. The presence of the pyrazolo[4,3-e][1,2,4]triazine core is thought to be …
Number of citations: 63 www.sciencedirect.com
M Chan, FS Lao, PJ Chu, J Shpigelman… - Journal of medicinal …, 2019 - ACS Publications
Agents that safely induce, enhance, or sustain multiple innate immune signaling pathways could be developed as potent vaccine adjuvants or coadjuvants. Using high-throughput …
Number of citations: 7 pubs.acs.org
D Yasuda, T Ohe, K Takahashi, R Imamura… - Free Radical …, 2020 - Taylor & Francis
… To this end, we designed and synthesised novel K67 derivatives in which the 4-ethoxybenzenesulfonamide group of K67 was replaced with various 4-substituted benzenesulfonamides…
Number of citations: 26 www.tandfonline.com
K Taguchi, TW Kensler - Archives of pharmacal research, 2020 - Springer
… A Nrf2 inhibitor K67 (N-[2-acetonyl-4-(4-ethoxybenzenesulfonylamino)naphthalene-1-yl]-4-ethoxybenzenesulfonamide) disrupts the interaction between KEAP1 and p62 …
Number of citations: 35 link.springer.com
M Mojzych, P Tarasiuk, K Kotwica-Mojzych… - Journal of Enzyme …, 2017 - Taylor & Francis
A new series of sulfonamide derivatives of pyrazolo[4,3-e][1,2,4]triazine with chiral amino group has been synthesized and characterized. The compounds were tested for their …
Number of citations: 29 www.tandfonline.com
K Taguchi, M Yamamoto - Frontiers in oncology, 2017 - frontiersin.org
… K67 (N-[2-acetonyl-4-(4-ethoxybenzenesulfonylamino)naphthalene-1-yl]-4-ethoxybenzenesulfonamide) is an inhibitor of the phosphorylated p62–KEAP1 interaction that reduces the …
Number of citations: 411 www.frontiersin.org

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